2-プロピオニルピリジン

概要

説明

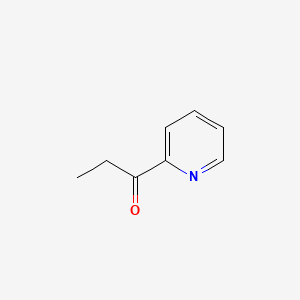

2-Propionylpyridine, also known as 1-(2-Pyridinyl)-1-propanone , is a chemical compound with the molecular formula C8H9NO . It has an average mass of 135.163 Da and a mono-isotopic mass of 135.068420 Da .

Synthesis Analysis

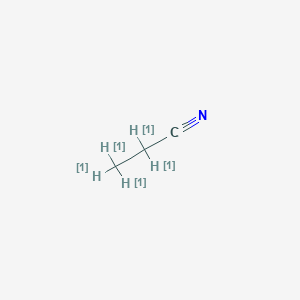

The synthesis of 2-Propionylpyridine involves several stages. The first stage involves the reaction of 2-Cyanopyridine with ethylmagnesium bromide in diethyl ether at temperatures ranging from -15 to 20°C . This is followed by the treatment of the reaction mixture with hydrogen chloride in diethyl ether and water at 20°C . The yield of the reaction varies depending on the conditions, with yields reported between 57% and 97% .

Molecular Structure Analysis

The molecular structure of 2-Propionylpyridine consists of a pyridine ring attached to a propionyl group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .

Physical And Chemical Properties Analysis

2-Propionylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 211.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 86.2±27.3 °C . The compound has a refractive index of 1.509 and a molar refractivity of 39.0±0.3 cm3 .

科学的研究の応用

有機合成

2-プロピオニルピリジン: は、有機合成における重要な中間体です。その構造により、縮合や求核置換反応などのさまざまな化学反応が可能になり、複雑な有機化合物を合成するための汎用性の高い構成要素となります。 例えば、医薬品に多く見られるヘテロ環化合物の合成に使用できます .

医薬品化学

医薬品化学では、2-プロピオニルピリジン誘導体は、その治療の可能性について研究されています。 注目すべき用途の1つは、淋病などの細菌感染症の治療に有望であるチオセミカルバゾン類の合成です . これらの誘導体は、体内の特定の受容体または酵素を標的にするように設計することもできます。

計算化学

最後に、2-プロピオニルピリジンは、分子モデリングやシミュレーションのために計算化学で使用されています。 その構造は、ソフトウェアを使用して反応性、安定性、および他の分子との相互作用を予測するために分析できます。これは、新しい化合物を設計し、その挙動を理解するために不可欠です .

Safety and Hazards

2-Propionylpyridine is classified as a warning signal word according to safety information . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

特性

IUPAC Name |

1-pyridin-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAZHKPVEROFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334397 | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3238-55-9 | |

| Record name | 2-Propionylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

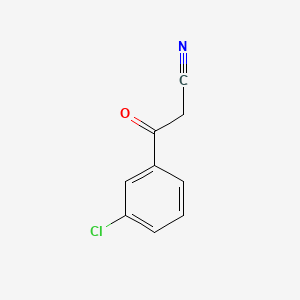

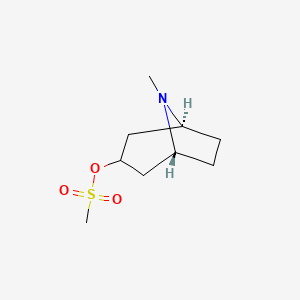

Feasible Synthetic Routes

Q1: How does 2-propionylpyridine interact with peroxovanadium(V) complexes, and what is the significance of this interaction?

A1: 2-Propionylpyridine acts as a ligand, coordinating with peroxovanadium(V) complexes in solution. [] This interaction leads to the formation of a new seven-coordinate peroxovanadium species, denoted as [OV(O2)2L]−, where L represents the 2-propionylpyridine ligand. [] This coordination is part of a broader study investigating the impact of various 2-acylpyridine derivatives on the reaction equilibrium with peroxovanadium(V) complexes. The research utilizes a combination of multinuclear (1H, 13C, and 51V) magnetic resonance, COSY, and HSQC techniques to elucidate the coordination behavior. [] Understanding such interactions is crucial in fields like bioinorganic chemistry, where peroxovanadium complexes are studied for their potential biological activity and relevance to vanadium-containing enzymes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)

![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)